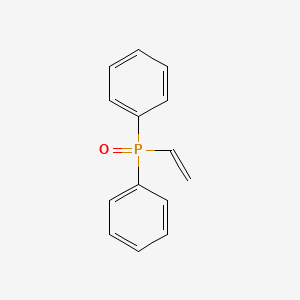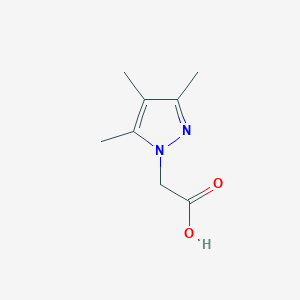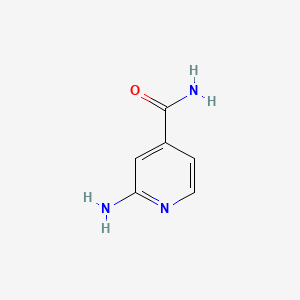
Oxyde de diphényl(vinyl)phosphine
Vue d'ensemble
Description
Diphenyl(vinyl)phosphine oxide is an organophosphorus compound with the linear formula C14H13OP . It has a CAS number of 2096-78-8 and a molecular weight of 228.233 .
Molecular Structure Analysis
The molecular structure of Diphenyl(vinyl)phosphine oxide is represented by the linear formula C14H13OP . Its molecular weight is 228.233 .Chemical Reactions Analysis
Diphenylphosphine oxide is used in Buchwald-Hartwig coupling reactions to introduce diphenylphosphino substituents . Thionyl chloride converts diphenylphosphine oxide to chlorodiphenylphosphine . Organophosphinous acids are deoxygenated with DIBAH. The resulting secondary phosphines are precursors to phosphine ligands .Physical And Chemical Properties Analysis
Diphenyl(vinyl)phosphine oxide is a solid at room temperature . It has a boiling point of 115-119°C .Applications De Recherche Scientifique
Synthèse de composés organophosphorés
L'oxyde de diphényl(vinyl)phosphine peut être utilisé comme partenaire de couplage pour préparer divers composés organophosphorés via des réactions de couplage croisé avec des halogénures d'aryle, facilitées par des catalyseurs Ni/Zn .
Photoinitiateur dans les produits photopolymérisables UV
Il sert de photoinitiateur dans les encres, les revêtements et les adhésifs photopolymérisables UV, contribuant aux processus de polymérisation dans la production de résines, de caoutchoucs et de polymères .
Régulateur de procédé pour la polymérisation
Ce composé est utilisé comme régulateur de procédé pour les processus de polymérisation, améliorant l'efficacité de production de divers matériaux polymères .
Synthèse de poly(éther arylène phosphine oxyde)s sulfonés
Il est impliqué dans la synthèse de nouveaux poly(éther arylène phosphine oxyde)s sulfonés contenant du diphényl éther, qui sont synthétisés par polycondensation directe .
Applications d'impression 3D
Les photoinitiateurs à base d'this compound sont utilisés dans la boue d'impression 3D par traitement de la lumière numérique (DLP) pour préparer des matériaux céramiques, améliorant l'efficacité d'absorption des photoinitiateurs dans la lumière UV-Vis et leur efficacité d'initiation .
Photoinitiateurs sûrs pour l'impression 3D
Le composé est en cours de recherche pour son potentiel en tant que photoinitiateur sûr avec une bonne efficacité d'initiation pour les applications d'impression 3D, visant à produire des objets avec des morphologies complexes et des propriétés physiques et chimiques contrôlées .
Réactions d'addition en tandem
Il est utilisé dans des réactions d'addition en tandem où des réactifs nucléophiles et électrophiles sont ajoutés aux oxydes de vinylphosphine, permettant l'introduction de divers groupes alkyles .
Safety and Hazards
Mécanisme D'action
Target of Action
Diphenyl(vinyl)phosphine oxide, with the molecular formula C14H13OP , is a commonly used chemical reagent in laboratories . It primarily targets aryl halides in cross-coupling reactions . Aryl halides play a crucial role in organic synthesis as they can be easily transformed into a variety of functional groups.
Mode of Action
The compound interacts with its targets (aryl halides) through a cross-coupling reaction . This reaction is facilitated by a Ni/Zn catalyst , leading to the formation of various organophosphorus compounds . The vinyl group in the compound provides the necessary unsaturation for the cross-coupling reaction.
Pharmacokinetics
Its solubility characteristics indicate that it is soluble in nonpolar solvents like benzene and toluene, slightly soluble in alcohols and ethers, and almost insoluble in water . These properties could influence its bioavailability and pharmacokinetics.
Result of Action
The primary result of the action of diphenyl(vinyl)phosphine oxide is the formation of various organophosphorus compounds via cross-coupling reactions with aryl halides . These compounds have wide applications in organic synthesis.
Action Environment
The action, efficacy, and stability of diphenyl(vinyl)phosphine oxide can be influenced by environmental factors. For instance, it has strong hygroscopicity and should be stored in a dry, well-ventilated area away from heat sources . Additionally, it should be kept away from strong oxidizing or reducing agents during use and storage .
Propriétés
IUPAC Name |
[ethenyl(phenyl)phosphoryl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13OP/c1-2-16(15,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h2-12H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQCGPNRIAFVNBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40329449 | |
| Record name | Diphenyl(vinyl)phosphine oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40329449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2096-78-8 | |
| Record name | Phosphine oxide, ethenyldiphenyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123165 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diphenyl(vinyl)phosphine oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40329449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of Diphenyl(vinyl)phosphine oxide in organic synthesis?
A1: Diphenyl(vinyl)phosphine oxide is primarily known as a Horner–Wittig reagent. [] This means it facilitates the formation of carbon-carbon double bonds, specifically in the synthesis of allylic amines. [] Furthermore, its reactivity extends to participation in various cycloaddition [] and conjugate addition reactions. []
Q2: How is Diphenyl(vinyl)phosphine oxide characterized spectroscopically?
A2: The structural features of Diphenyl(vinyl)phosphine oxide are revealed through various spectroscopic techniques:
- 31P NMR (CDCl3): Exhibits a singlet at 22.4 ppm, characteristic of the phosphorus atom environment. []
- 1H NMR (CDCl3): Displays distinct signals corresponding to the vinyl protons (Ha, Hb, Hc) and the phenyl groups. []
- 13C NMR (CDCl3): Shows characteristic peaks for all carbon atoms, with coupling constants revealing their relationships to the phosphorus atom. []
Q3: What are the known methods for synthesizing Diphenyl(vinyl)phosphine oxide?
A3: Several synthetic routes have been established for Diphenyl(vinyl)phosphine oxide:
- Dehydrohalogenation: This method involves the removal of a hydrogen halide from a haloethyldiphenylphosphine oxide precursor. []
- Grignard Reaction: Reacting diphenylphosphinic chloride with vinylmagnesium bromide yields the desired product. []
- Palladium-Catalyzed Coupling: A palladium catalyst facilitates the coupling of vinyl bromide with diphenylphosphine oxide. []
- Oxidation: Commercially available diphenyl(vinyl)phosphine can be oxidized to yield Diphenyl(vinyl)phosphine oxide. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-propionic acid](/img/structure/B1348274.png)


![Pyridine-2-carboxylic acid [3-(3-dimethylamino-propylamino)-propyl]-amide](/img/structure/B1348282.png)
![3-[(5-Bromo-furan-2-carbonyl)-amino]-propionic acid](/img/structure/B1348285.png)
![6-Chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1348288.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B1348289.png)




